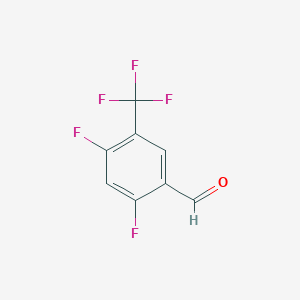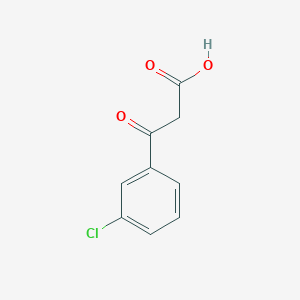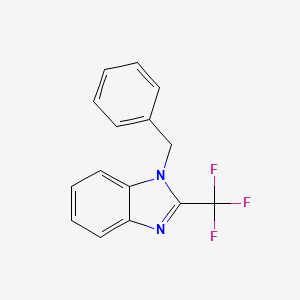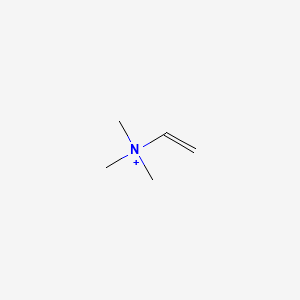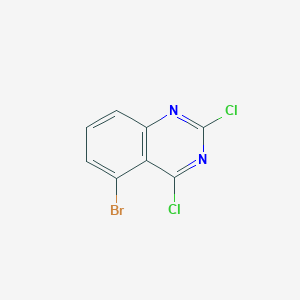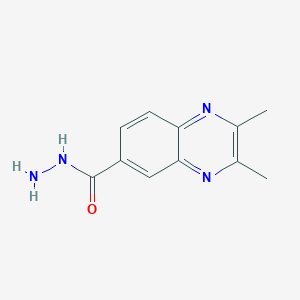
5-(Difluoromethyl)-2-fluoropyridine
Vue d'ensemble
Description
5-(Difluoromethyl)-2-fluoropyridine (5-DFMP) is an important fluorinated organic compound with a wide range of applications in both industry and research. This compound has been increasingly used in the development of new pharmaceuticals, agrochemicals, and materials due to its unique properties, such as its low toxicity, high solubility, and low volatility.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
5-(Difluoromethyl)-2-fluoropyridine has been a subject of interest in various chemical synthesis processes. One study details the syntheses of related compounds, such as 2-chloro- and 2-amino-5-fluoropyridines, highlighting the complexity and potential of pyridine derivatives in chemical synthesis (Hand & Baker, 1989). Additionally, the synthesis of 2-amino-5-fluoropyridine from related compounds demonstrates the versatility of pyridine derivatives in chemical reactions (Huang Gang, 2006).
Application in Medical Imaging
In the field of medical imaging, particularly in Positron Emission Tomography (PET), fluorine-18 labeled fluoropyridines, closely related to this compound, have shown increasing application. The use of diaryliodonium salts offers a method for introducing fluorine-18 into specific positions of the pyridine ring, enhancing the potential of radiotracers (Carroll, Nairne, & Woodcraft, 2007).
Photoredox Catalysis
The compound's relatives, particularly those with trifluoromethyl and difluoromethyl groups, are crucial in photoredox catalysis, a process increasingly used in synthetic organic chemistry. These compounds, including this compound, play a significant role in the development of new protocols for tri- and difluoromethylation of various molecular skeletons (Koike & Akita, 2016).
Biochemical Studies
This compound and its derivatives have been studied for their biochemical properties, particularly in the context of their metabolic and therapeutic effects in cancer research. For instance, studies have focused on the metabolism and biochemical effects of fluorinated pyrimidines, a category to which this compound is related (Harbers, Chaudhuri, & Heidelberger, 1959).
Pharmaceutical Development
In pharmaceutical development, compounds similar to this compound, such as fluoropyrimidines, have been extensively studied for their therapeutic potential in cancer chemotherapy. These studies focus on their pharmacokinetics, metabolic pathways, and implications for clinical use (Myers, Diasio, Eliot, & Chabner, 1976).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 5-(Difluoromethyl)-2-fluoropyridine is the enzyme ornithine decarboxylase (ODC) . This enzyme plays a crucial role in the polyamine biosynthetic pathway, which is essential for cell growth and differentiation . Inhibition of ODC can lead to the prevention of cell proliferation and induce cell death .
Mode of Action
This compound acts as an irreversible inhibitor of ODC . It binds to the active site of the enzyme and undergoes decarboxylation . Due to its additional difluoromethyl group, it can bind to a neighboring Cys-360 residue, permanently remaining fixated within the active site . This prevents the normal substrate, ornithine, from accessing the active site, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
The inhibition of ODC by this compound affects the polyamine biosynthetic pathway . Polyamines, such as spermidine and spermine, are crucial for cell growth and differentiation . By inhibiting ODC, the production of these polyamines is reduced, leading to the disruption of normal cellular functions .
Pharmacokinetics
Similar compounds like 5-fluorouracil have been shown to have rapid distribution and elimination with an apparent terminal half-life of approximately 8 to 20 minutes . The rapid elimination is primarily due to swift catabolism of the drug in the liver
Result of Action
The inhibition of ODC by this compound leads to a decrease in the production of polyamines . This can result in the prevention of cell proliferation and the induction of cell death . Therefore, this compound could potentially be used as a therapeutic agent in conditions characterized by excessive cell proliferation, such as cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its ability to interact with its target . Additionally, the presence of other substances in the environment could potentially interfere with the action of this compound
Analyse Biochimique
Biochemical Properties
5-(Difluoromethyl)-2-fluoropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific context and conditions . Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in oxidative stress response and apoptosis . It can also impact cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and survival . Furthermore, this compound affects cellular metabolism by interacting with metabolic enzymes and altering the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active site of enzymes, leading to competitive inhibition . This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . Changes in gene expression induced by this compound are often mediated through its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been associated with persistent changes in cellular function, including alterations in cell cycle progression and apoptosis . These temporal effects highlight the importance of carefully controlling experimental conditions when studying this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically once a certain dosage is exceeded . These findings underscore the importance of dose optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . The metabolic pathways of this compound also involve conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate its elimination from the body . These metabolic processes can influence the compound’s bioavailability and efficacy in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as organic anion transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, which can affect its localization and accumulation within different cellular compartments . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding sites .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting signals and post-translational modifications . For example, this compound can be directed to the mitochondria through interactions with mitochondrial targeting sequences, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound is essential for understanding its precise mechanisms of action and potential therapeutic applications.
Propriétés
IUPAC Name |
5-(difluoromethyl)-2-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-5-2-1-4(3-10-5)6(8)9/h1-3,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICLIDJPQBPTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


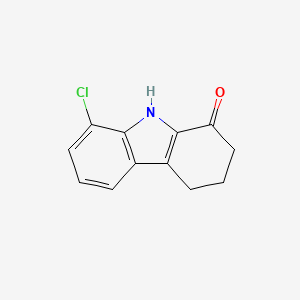
![6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3034022.png)
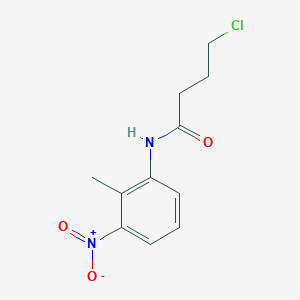
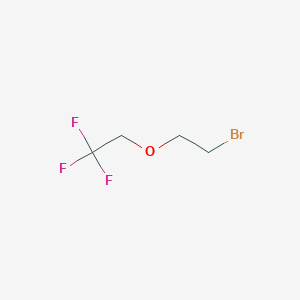
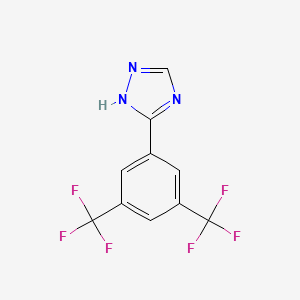

![1-[4-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3034031.png)

